1-Oleoyl-3-arachidoyl-rac-glycerol
Description
Eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester (hereafter referred to as Compound II) is a structured glyceride derivative characterized by:
- Eicosanoic acid (C20:0) as the primary acyl chain.
- A 2-hydroxy group on the glycerol backbone.
- An oleoyl group (C18:1 9Z) esterified at the 3-position.
This compound was first isolated from the roots of Euonymus macropterus using chromatographic techniques and identified via NMR and MS analysis .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUKIVRNRJKFG-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions. The process involves the reaction of oleic acid and arachidic acid with glycerol in the presence of a catalyst . The reaction conditions typically include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like chloroform or hexane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Epoxides, hydroxyl derivatives.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Scientific Research Applications
1-Oleoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a bioactive lipid.
Industry: Utilized in the formulation of cosmetics and food additives.
Mechanism of Action
The mechanism of action of 1-Oleoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It acts as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol . This process influences various cellular pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
3-[(9Z)-9-Octadecenoyloxy]-2-(Stearoyloxy)Propyl Icosanoate (CAS 67877-82-1)
- Structure: Contains stearoyl (C18:0) at position 2 and oleoyl (C18:1 9Z) at position 3, with eicosanoic acid at position 1.
- Key Differences : Replacement of the 2-hydroxy group in Compound II with stearoyl increases molecular weight (917.52 g/mol vs. Compound II’s ~889 g/mol) and hydrophobicity, likely reducing aqueous solubility .
1,2-Dioleoyl-3-Linolein (CAS 2190-20-7)
- Structure: Features two oleoyl (C18:1 9Z) groups and one linoleoyl (C18:2 9Z,12Z) group.
- Key Differences: Higher unsaturation (three double bonds) enhances oxidative instability compared to Compound II’s single double bond. This compound is used in lipid nanoparticle research due to its fluidity .
1,2-Dipalmitoyl-3-Oleoyl Triglyceride (CAS 1867-91-0)
- Structure : Two palmitoyl (C16:0) chains and one oleoyl (C18:1 9Z) chain.
- Key Differences : Shorter saturated chains (C16 vs. C20 in Compound II) lower melting points, making it more suitable for liquid formulations .
Physicochemical Properties
Biological Activity
Eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, also known as a complex triacylglycerol, is a synthetic compound derived from fatty acids. This compound features a glycerol backbone esterified with three fatty acid chains: eicosanoic acid, hexadecanal, and oleic acid. Its unique structure allows it to participate in various biochemical processes, particularly in lipid metabolism.
- Molecular Formula : C57H108O6
- Molecular Weight : 889.5 g/mol
Eicosanoic acid derivatives play a crucial role in cellular energy storage and metabolism. As part of the triacylglycerol (TAG) family, they are involved in:
- Energy Storage : TAGs serve as a reserve of energy and are stored in adipose tissue in the form of fat droplets.
- Metabolism : TAGs can be hydrolyzed into free fatty acids and glycerol through lipolysis, which can then be utilized for energy production via cellular respiration.
The specific mechanism of action for eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is not fully elucidated. However, it is known that:
- Cellular Effects : TAGs influence various cellular processes, including membrane fluidity and signaling pathways. The fatty acid composition can modulate gene expression and impact cell signaling.
Major Products Formed During Metabolism
| Process | Products |
|---|---|
| Oxidation | Hydroperoxides, aldehydes, ketones |
| Hydrolysis | Free fatty acids (e.g., arachidic acid) and glycerol |
Physiological Effects
Research indicates that long-chain polyunsaturated fatty acids (PUFAs), like those present in eicosanoic acid derivatives, exhibit several beneficial physiological effects:
- Cardiovascular Health : Dietary n-3 fatty acids are associated with reduced risks of cardiovascular diseases and inflammation .
- Pain Modulation : Eicosanoic acid derivatives may play a role in pain modulation through their action on specific receptors and signaling pathways .
Case Studies
- Antihypertensive Properties : In animal models, eicosanoic acid derivatives have demonstrated antihypertensive effects similar to other bioactive lipids derived from arachidonic acid. These compounds can activate potassium channels leading to relaxation of vascular smooth muscle cells .
- Inflammation Reduction : Eicosanoic acid derivatives have been shown to inhibit platelet aggregation at low concentrations, suggesting potential applications in managing inflammatory conditions .
Applications in Research
Eicosanoic acid derivatives are being explored for various applications:
- Lipid Biochemistry : Used to study lipid metabolism and the role of TAGs in biological systems.
- Nutritional Studies : Investigating the effects of dietary fats on health, particularly concerning liver function and lipid storage.
- Pharmaceutical Development : Serving as model compounds for developing lipid-based drug delivery systems due to their ability to form micelles that encapsulate drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
